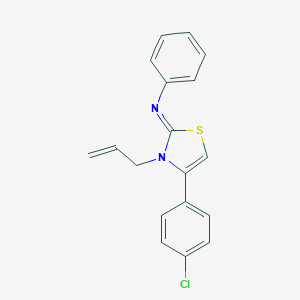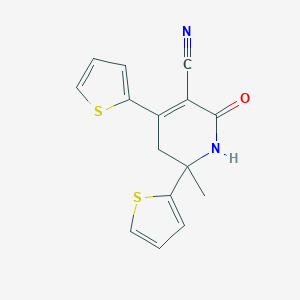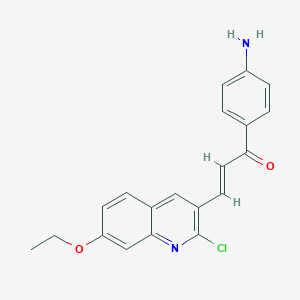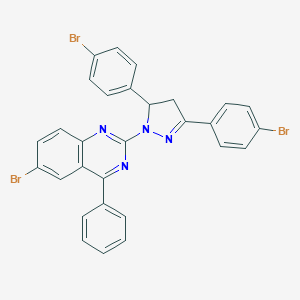
4-(4-chlorophényl)-N-phényl-3-prop-2-ényl-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.
Mécanisme D'action
CPI-613 targets the 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in energy production in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the energy production process, leading to cancer cell death.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine cycle. It also inhibits cancer cell proliferation and migration. CPI-613 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPI-613 is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for combination therapy with other chemotherapeutic agents. However, one of the limitations of CPI-613 is its poor water solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of CPI-613. One area of research is the identification of biomarkers that can predict the response to CPI-613 treatment. Another area of research is the development of more potent and water-soluble analogs of CPI-613. Additionally, the combination of CPI-613 with other targeted therapies is an area of interest for future studies. Overall, CPI-613 has shown great promise as a novel anticancer agent, and further research is needed to fully understand its potential in cancer treatment.
Méthodes De Synthèse
CPI-613 is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of ammonium thiocyanate and sodium hydroxide. The resulting product is then reacted with 3-buten-1-ol and phenylmagnesium bromide to obtain CPI-613.
Applications De Recherche Scientifique
Agents antimicrobiens
Ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien. Le cycle thiazole, un motif courant dans de nombreuses molécules biologiquement actives, peut contribuer à la capacité du composé à inhiber la croissance de diverses bactéries et champignons. Son efficacité contre les bactéries Gram-négatives et son activité antifongique puissante contre des espèces comme Candida albicans et Candida glabrata sont particulièrement remarquables .
Activité anticonvulsivante
La structure du composé est propice à une activité anticonvulsivante. Il peut agir comme un modulateur allostérique positif du récepteur GABA_A au site de liaison des benzodiazépines, ce qui est un mécanisme courant pour de nombreux médicaments anticonvulsivants. Cette application est étayée par des études in vivo et des évaluations in silico qui suggèrent un potentiel prometteur pour le traitement des troubles convulsifs .
Synthèse de polymères
Les éléments structurels de ce composé, en particulier le groupe chlorophényle, en font un candidat pour une utilisation dans la synthèse de polymères. Il pourrait servir de précurseur pour la création de polymères rigides et résistants à la température, qui ont des applications dans les industries nécessitant des matériaux pouvant résister à des conditions extrêmes .
Inhibition enzymatique
Le potentiel du composé à agir comme un inhibiteur enzymatique, en particulier pour les enzymes comme l'anhydrase carbonique, a été suggéré. Cela pourrait avoir des implications pour le traitement d'affections comme le glaucome ou l'œdème, où l'inhibition de l'anhydrase carbonique peut être thérapeutiquement bénéfique .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXLZXCGBCIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415104.png)
![6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415105.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415107.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415114.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![[3,5-Bis-(4-bromo-phenyl)-4,5-dihydro-pyrazol-1-yl]-(4-bromo-phenyl)-methanone](/img/structure/B415117.png)

![1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}-3-phenyl-2-propen-1-one](/img/structure/B415120.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)
